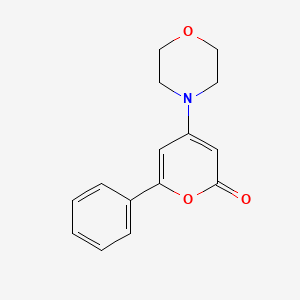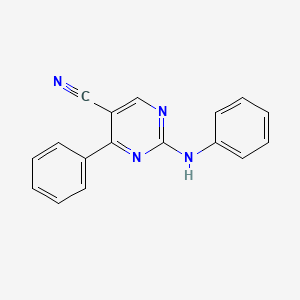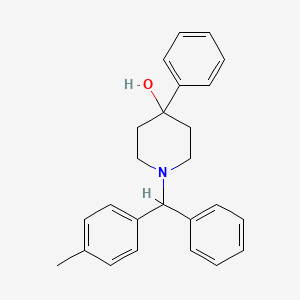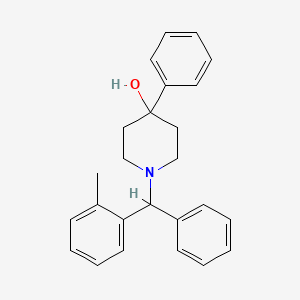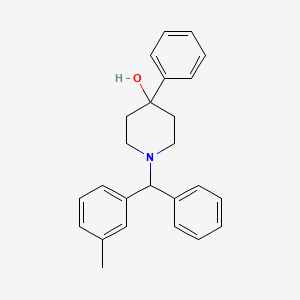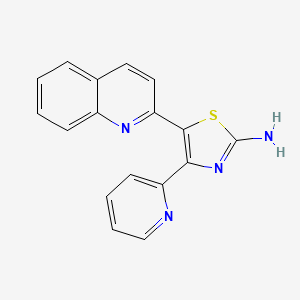
4-Pyridin-2-yl-5-quinolin-2-yl-thiazol-2-ylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-アミノ-4-(ピリジン-2-イル)-5-(キノリン-2-イル)チアゾールは、ピリジン、キノリン、およびチアゾール環を含む複素環式化合物です。
準備方法
合成経路と反応条件
一般的な方法の1つは、塩基の存在下で2-アミノピリジンを2-ブロモキノリンと反応させて中間体を生成し、それをチオ尿素で環化してチアゾール環を形成する方法です .
工業生産方法
この化合物の工業生産方法は、文献では十分に記載されていません。一般的なアプローチは、大規模生産のための合成経路を最適化すること、つまり連続フロー反応器の使用と高収率と高純度を確保するための効率的な精製技術の採用が含まれるでしょう。
化学反応の分析
反応の種類
2-アミノ-4-(ピリジン-2-イル)-5-(キノリン-2-イル)チアゾールは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用して酸化することができます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。
置換: この化合物は、特にピリジン環とキノリン環で求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換: アミン、チオール、ハロゲン化物などの求核剤。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化はN-酸化物の生成につながる可能性があり、還元は対応するアミンの生成につながる可能性があります。
科学研究への応用
2-アミノ-4-(ピリジン-2-イル)-5-(キノリン-2-イル)チアゾールは、科学研究にいくつかの応用があります。
化学: より複雑な複素環式化合物を合成するためのビルディングブロックとして使用されます。
生物学: 酵素阻害剤または受容体リガンドとしての可能性について調査されています。
医学: 抗癌剤や抗炎症剤など、潜在的な治療特性について検討されています。
科学的研究の応用
4-Pyridin-2-yl-5-quinolin-2-yl-thiazol-2-ylamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
2-アミノ-4-(ピリジン-2-イル)-5-(キノリン-2-イル)チアゾールの作用機序は、酵素や受容体などの特定の分子標的との相互作用に関与しています。この化合物は、酵素の活性部位に結合してその活性を阻害するか、または受容体と相互作用してそのシグナル伝達経路を調節することができます。正確なメカニズムは、特定の用途と標的によって異なります。
類似化合物の比較
類似化合物
4-(ピリジン-2-イル)チアゾール-2-アミン: 構造は似ていますが、キノリン環がありません。
4-(ピリジン-4-イル)チアゾール-2-アミン: 構造は似ていますが、ピリジン環への置換パターンが異なります.
独自性
2-アミノ-4-(ピリジン-2-イル)-5-(キノリン-2-イル)チアゾールは、キノリン環とチアゾール環の両方が存在するため、独特です。これらは、異なる電子特性と立体特性を付与することができます。この独自性により、特に医薬品化学と材料科学において、さまざまな用途に貴重な化合物となっています。
類似化合物との比較
Similar Compounds
4-Pyridin-2-yl-thiazol-2-ylamine: Similar structure but lacks the quinoline ring.
4-(Pyridin-4-yl)thiazol-2-amine: Similar structure but with a different substitution pattern on the pyridine ring.
Uniqueness
4-Pyridin-2-yl-5-quinolin-2-yl-thiazol-2-ylamine is unique due to the presence of both quinoline and thiazole rings, which can confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
特性
分子式 |
C17H12N4S |
|---|---|
分子量 |
304.4 g/mol |
IUPAC名 |
4-pyridin-2-yl-5-quinolin-2-yl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C17H12N4S/c18-17-21-15(13-7-3-4-10-19-13)16(22-17)14-9-8-11-5-1-2-6-12(11)20-14/h1-10H,(H2,18,21) |
InChIキー |
XYMCAGVJYOESBU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=C(N=C(S3)N)C4=CC=CC=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


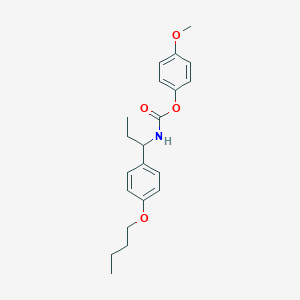
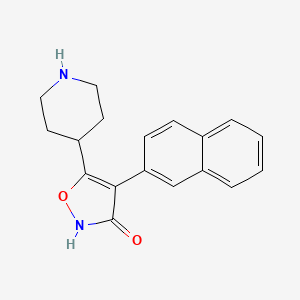
![4-methylpyrrolo[3,4-c]carbazole-1,3(2H,6H)-dione](/img/structure/B10844350.png)
